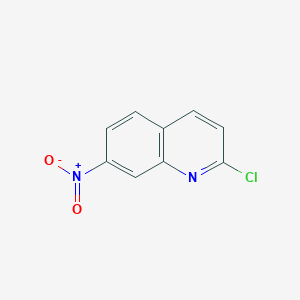

2-Chloro-7-nitroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGQDNSMFBXURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556432 | |

| Record name | 2-Chloro-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49609-03-2 | |

| Record name | 2-Chloro-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 7 Nitroquinoline and Its Derivatives

Established Synthetic Routes for 2-Chloro-7-nitroquinoline

The preparation of this compound is most effectively achieved by first constructing the 7-nitroquinoline (B188568) core and then introducing the chlorine atom, or by using a reaction that forms the 2-chloroquinoline (B121035) ring system directly from a nitrated precursor.

Direct nitration of 2-chloroquinoline is a challenging route for obtaining the 7-nitro isomer in high yield. The directing effects of the nitrogen atom in the heterocyclic ring and the electron-withdrawing chloro group complicate the regioselectivity of the electrophilic substitution. The nitrogen atom deactivates the pyridine (B92270) ring and directs nitration towards the benzene (B151609) ring, primarily at the 5- and 8-positions. The chlorine at the C-2 position further deactivates the ring, making harsh conditions necessary, which can lead to a mixture of products and low yields of the desired 7-nitro isomer. Therefore, synthetic strategies that build the quinoline (B57606) ring from a pre-nitrated starting material are generally preferred for achieving specific isomers like this compound.

Cyclocondensation reactions are foundational to quinoline synthesis and provide a reliable method for producing 7-nitroquinoline, which can subsequently be chlorinated. These methods typically begin with an aniline (B41778) derivative where the nitro group is already in the desired meta-position, such as 3-nitroaniline (B104315).

The Skraup synthesis is a classic and robust method for creating the quinoline scaffold. wikipedia.orguniroma1.it In its archetypal form, it involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often nitrobenzene). wikipedia.orgwordpress.com

To synthesize 7-nitroquinoline, 3-nitroaniline is used as the starting material. The reaction proceeds through the following key steps:

Dehydration of glycerol by concentrated sulfuric acid to form the reactive intermediate, acrolein. wordpress.comiipseries.org

Michael addition of the aniline (3-nitroaniline) to acrolein. iipseries.org

Acid-catalyzed cyclization of the resulting intermediate.

Dehydration and subsequent oxidation to form the aromatic quinoline ring.

A significant aspect of using a meta-substituted aniline like 3-nitroaniline is that the cyclization can occur at either the C-2 or C-6 position of the aniline ring. This results in the formation of a mixture of two isomeric products: 7-nitroquinoline and 5-nitroquinoline. researchgate.net Reports indicate that the 7-substituted isomer is typically the major product. researchgate.net Once the mixture of nitroquinolines is obtained, separation and subsequent chlorination of the 7-nitroquinoline isomer at the C-2 position, often using a reagent like phosphorus oxychloride (POCl₃), yields the final product, this compound.

| Reactant | Reagents | Key Intermediate | Products |

|---|---|---|---|

| 3-Nitroaniline | Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Acrolein | 7-Nitroquinoline (major) and 5-Nitroquinoline (minor) |

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction mechanism involves the initial formation of a Schiff base (enamine) intermediate, which then undergoes intramolecular electrophilic cyclization, followed by dehydration to yield the quinoline product. wikipedia.org

For the synthesis of a 7-nitroquinoline derivative, 3-nitroaniline would be reacted with a β-diketone such as acetylacetone. This reaction would yield 2,4-dimethyl-7-nitroquinoline. This intermediate could then be chlorinated at a later stage if required, though the Combes reaction itself does not directly produce the 2-chloro functionality. The versatility of the Combes synthesis allows for the preparation of various substituted quinolines by choosing different anilines and β-diketones. iipseries.org

The Pfitzinger reaction is another powerful tool for synthesizing quinoline derivatives, specifically quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org

To obtain a nitro-substituted quinoline, a nitrated isatin, such as 5-nitroisatin, can be used as the starting material. scielo.br The mechanism proceeds via the base-catalyzed opening of the isatin ring to form an α-keto anilino acid, which then condenses with the carbonyl compound to form the quinoline ring. wikipedia.org The resulting product is a 6-nitroquinoline-4-carboxylic acid (numbering changes based on the isatin precursor). The carboxylic acid group at the 4-position can later be removed via decarboxylation. To obtain the target this compound, one would need to start with the appropriate nitroisatin, perform the Pfitzinger condensation, decarboxylate, and finally chlorinate the quinolin-2-one tautomer. This multi-step process highlights the synthetic planning required for complex quinoline derivatives.

The Povarov reaction is a more modern approach, classified as an aza-Diels-Alder reaction, used to synthesize tetrahydroquinoline derivatives which can subsequently be oxidized to quinolines. iipseries.org It is often performed as a three-component reaction between an aniline, an aldehyde, and an activated alkene. iipseries.org

To apply this to the synthesis of a 7-nitroquinoline backbone, 3-nitroaniline would be reacted with an aldehyde (e.g., benzaldehyde) to form an aromatic imine in situ. This imine then undergoes a [4+2] cycloaddition reaction with an electron-rich alkene. The resulting tetrahydroquinoline can be oxidized to the corresponding 7-nitroquinoline derivative. As with other methods starting from 3-nitroaniline, a final chlorination step would be necessary to install the chlorine atom at the 2-position. The multicomponent nature of the Povarov reaction makes it highly efficient for generating molecular diversity. iipseries.org

Utilizing Symmetrical Trichlorotriazine (B8581814) Derivatives as Reagents

Recent advancements have identified symmetrical trichlorotriazine derivatives, such as 2,4,6-trichloro-1,3,5-triazine (TCTA) and trichloroisocyanuric acid (TCCA), as effective reagents for the one-pot synthesis of 2-chloroquinoline derivatives under Vilsmeier-Haack conditions. While a direct synthesis of this compound using this method is not prominently documented, the synthesis of its acetyl-derivative, 3-acetyl-2-chloro-7-nitroquinoline, from 3-nitroacetanilide has been successfully demonstrated.

In this process, the symmetrical trichlorotriazine reacts with an N,N-dialkylamide like N,N-dimethylacetamide (DMA) to form a chloromethyleniminium salt in situ. This Vilsmeier-Haack adduct then reacts with a substituted acetanilide (B955), such as 3-nitroacetanilide, to facilitate a simultaneous cyclization and acetylation, yielding the corresponding 3-acetyl-2-chloroquinoline derivative. Research indicates that these reactions, while often sluggish under conventional reflux conditions, can be significantly accelerated using sonication.

Detailed findings from comparative studies using TCCA/DMA and TCTA/DMA adducts are presented below.

Table 1: Synthesis of 3-acetyl-2-chloro-7-nitroquinoline via Vilsmeier-Haack Reaction

| Reagent | Starting Material | Product | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| TCCA/DMA | 3-Nitroacetanilide | 3-acetyl-2-chloro-7-nitroquinoline | CH₂Cl₂, Reflux | 7 | 69 |

This table was generated based on data from a comparative study on the synthesis of 3-acetyl-2-chloroquinolines.

Synthesis of Functionalized this compound Derivatives

The this compound core is a versatile building block, allowing for extensive derivatization to explore a wider chemical space.

Derivatization Strategies for Enhanced Chemical Diversity

A primary method for introducing an aldehyde (formyl) group onto the quinoline scaffold is the Vilsmeier-Haack reaction. ijsr.netchemijournal.com This reaction typically involves treating a substituted acetanilide with a Vilsmeier reagent, which is commonly prepared from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). chemijournal.comnih.gov

The process involves the electrophilic substitution of the activated aromatic ring of the acetanilide precursor, leading to cyclization, chlorination at the 2-position, and formylation at the 3-position in a single pot. chemijournal.comnih.gov To synthesize this compound-3-carbaldehyde, 3-nitroacetanilide would serve as the appropriate starting material. The reaction mixture is generally heated for several hours and then hydrolyzed to yield the final aldehyde product. nih.govresearchgate.net This method is widely recognized for its efficiency in producing various 2-chloroquinoline-3-carbaldehydes. ijsr.net

This would involve cyclization to form a quinolin-4-one derivative, followed by nitration to introduce the nitro group at the 7-position. Subsequent chlorination of the ketone at the 4-position and the introduction of the carbonitrile group at the 3-position would yield the target molecule. The specific reagents and conditions for each step, particularly the cyanation, would need to be carefully optimized.

The synthesis of 6-bromo-2-chloro-7-nitroquinoline (B13169028) involves a multi-step pathway rather than a direct bromination of this compound. uni.lu The sequence of halogenation, chlorination, and nitration is critical to achieve the desired substitution pattern. A general strategy involves starting with a simpler aromatic compound or a pre-substituted quinoline. smolecule.com

For instance, a potential pathway could begin with the bromination of a suitable aniline precursor, followed by cyclization to form the quinoline ring. Subsequent nitration and chlorination steps would be performed to install the nitro group at the 7-position and the chlorine atom at the 2-position. The synthesis of related compounds like 6-bromo-4-chloro-3-nitroquinoline (B1343797) often involves the nitration and chlorination of a bromo-quinolinone intermediate. researchgate.net

Synthesis of Advanced Polycyclic Systems Incorporating this compound Moieties

The functional groups on the this compound scaffold serve as reactive handles for constructing more complex, fused heterocyclic systems. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a key site for annulation reactions. msu.edu

For example, derivatives such as 2-chloroquinoline-3-carbaldehydes can undergo condensation and cyclization reactions. They can react with various nucleophiles to build fused ring systems. Research has shown that 2-chloroquinoline-3-carbaldehydes are valuable precursors for synthesizing a variety of biologically relevant polycyclic compounds, including pyrimidines and other fused heterocycles. researchgate.net These reactions leverage the reactivity of both the chloro and aldehyde substituents to construct new rings, demonstrating the utility of the core quinoline structure in building molecular complexity. researchgate.net

Quinolinequinone Derivatives Synthesis

The synthesis of quinoline-5,8-diones, a class of compounds with recognized biological activity, can be achieved through a multi-step pathway starting from substituted quinolines. A key strategy involves the introduction of hydroxyl and amino functionalities which are later oxidized to the quinone system.

A representative synthesis begins not with this compound itself, but with a precursor that allows for the correct placement of substituents, ultimately leading to a 2-chloro-7-amido-quinoline-5,8-dione. The process commences with the nitration of 5-chloro-8-hydroxyquinoline (B194070) using a mixture of nitric and sulfuric acids to produce 5-chloro-7-nitro-8-hydroxyquinoline in good yield. nih.gov The subsequent steps involve the reduction of the nitro group and dehalogenation to yield 7-amino-8-hydroxyquinoline. nih.gov This intermediate is then protected and functionalized through a series of reactions, including N-oxidation and regioselective chlorination at the C-2 position, to generate the key 2-chloro-7-acetamido-8-benzyloxyquinoline intermediate. nih.gov The final quinone structure is obtained after deprotection and oxidation using Fremy's salt. nih.gov The high regioselectivity of the C-2 chlorination step using POCl₃ on the N-oxide precursor is rationalized by both steric factors and the formation of an oxyphosphorane adduct in a concerted mechanism. nih.gov

Table 1: Synthetic Steps for a 7-Acetamido-2-chloro-quinoline-5,8-dione Derivative This table is interactive. Click on the headers to sort.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-Chloro-8-hydroxyquinoline | HNO₃/H₂SO₄ | 5-Chloro-7-nitro-8-hydroxyquinoline | 79% nih.gov |

| 2 | 5-Chloro-7-nitro-8-hydroxyquinoline | H₂, Pd/C, MeOH, 40-50 psi | 7-Amino-8-hydroxyquinoline | 99% nih.gov |

| 3 | 7-Amino-8-hydroxyquinoline | CH₃COCl, DIEA, THF | 7,8-Diacetamidoquinoline | - |

| 4 | 7,8-Diacetamidoquinoline | H₂O-MeOH, reflux | 7-Acetamido-8-hydroxyquinoline | - |

| 5 | 7-Acetamido-8-hydroxyquinoline | BnBr, K₂CO₃, DMF, 50°C | 7-Acetamido-8-benzyloxyquinoline | 90% nih.gov |

| 6 | 7-Acetamido-8-benzyloxyquinoline | mCPBA, ClCH₂CH₂Cl | 7-Acetamido-8-benzyloxyquinoline-N-oxide | 82% nih.gov |

| 7 | 7-Acetamido-8-benzyloxyquinoline-N-oxide | POCl₃, CHCl₃, reflux | 2-Chloro-7-acetamido-8-benzyloxyquinoline | 62% nih.gov |

| 8 | 2-Chloro-7-acetamido-8-benzyloxyquinoline | BCl₃·SMe₂, CH₂Cl₂ | 7-Acetamido-2-chloro-8-hydroxyquinoline | - |

Isoxazolo[5,4-b]quinolines Synthesis

Isoxazolo[5,4-b]quinolines represent a class of fused heterocyclic compounds with significant interest due to their potential as antimicrobial agents. ijpsdronline.com The synthesis of these structures can be approached from appropriately substituted quinoline precursors. An efficient method for creating fused isoxazole (B147169) rings relies on the intramolecular nucleophilic substitution of a nitro group. researchgate.net

A plausible synthetic route to isoxazolo[5,4-b]quinolines can be adapted from methodologies used for analogous systems like isoxazolo[4,5-b]pyridines, which are synthesized from 2-chloro-3-nitropyridines. researchgate.net In this strategy, the this compound would first undergo a reaction to introduce a suitable nucleophile. For instance, reaction with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester) at the 2-position via nucleophilic substitution of the chlorine atom. The subsequent step would involve an intramolecular cyclization, where an enolate attacks the carbon bearing the nitro group, leading to its displacement and the formation of the isoxazole ring. Base-promoted conditions are typically employed to facilitate this cyclization.

Synthesis of Quindoline (B1213401) Derivatives

Quindolines are polycyclic aromatic alkaloids that can be synthesized from nitroquinoline precursors. A reported synthesis of a quindoline derivative utilizes 2-chloro-3-nitroquinoline (B1590397) as the starting material. chim.it This method highlights the utility of transition-metal-catalyzed cross-coupling reactions.

The synthesis begins with a Suzuki coupling reaction between 2-chloro-3-nitroquinoline and phenylboronic acid to yield 2-phenyl-3-nitroquinoline. chim.it This step effectively installs the second aryl ring required for the quindoline core. Following this, the nitro group is reduced to an amine, yielding 3-amino-2-phenylquinoline. chim.it The final steps involve a diazotation/Sandmeyer reaction to introduce a leaving group, followed by a twofold Buchwald-Hartwig amination and oxidative debenzylation to complete the fused ring system, affording the quindoline product. chim.it An alternative, more direct approach is the Cadogen reaction, where a 2-aryl-3-nitroquinoline compound is heated with a trivalent phosphorus reagent (like PPh₃ or P(OEt)₃), which acts as a reducing agent to induce cyclization and form the quindoline derivative directly. google.com

Table 2: General Pathway for Quindoline Synthesis This table is interactive. Click on the headers to sort.

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | This compound | Arylboronic acid, Pd catalyst | 2-Aryl-7-nitroquinoline |

| 2 | Nitro Reduction | 2-Aryl-7-nitroquinoline | Reducing agent (e.g., SnCl₂/HCl) | 7-Amino-2-arylquinoline |

| 3 | Intramolecular Cyclization (Cadogen) | 2-Aryl-7-nitroquinoline | Trivalent phosphorus reagent (e.g., P(OEt)₃), heat | Quindoline derivative google.com |

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the underlying mechanisms of the reactions used to synthesize this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Mechanism Elucidation in Nitration Processes

The synthesis of this compound is not achieved by direct nitration of 2-chloroquinoline. The nitration of 2-chloroquinoline with a mixed-acid system (HNO₃/H₂SO₄) predominantly yields the 2-chloro-3-nitroquinoline isomer. This regioselectivity is governed by the electronic effects of the substituents on the quinoline ring. The electron-withdrawing chlorine atom at the C-2 position deactivates the benzene ring (positions 5, 6, 7, 8) towards electrophilic attack, directing the incoming electrophile (NO₂⁺) to the pyridine ring, specifically the less hindered C-3 position.

Therefore, to obtain the 7-nitro isomer, the synthetic strategy must begin with a precursor that directs nitration to the desired position. A common approach involves using a starting material with a strong electron-donating group, such as a hydroxyl group at the C-8 position. In the nitration of 8-hydroxyquinoline (B1678124) derivatives, the activating hydroxyl group directs the electrophilic substitution to the C-5 and C-7 positions of the benzene ring, making the synthesis of 7-nitroquinolines feasible. nih.gov

Regioselectivity and Stereoselectivity in Quinoline Cyclizations

The formation of the quinoline ring itself, often achieved through cyclization reactions like the Combes or Friedländer synthesis, is subject to issues of regioselectivity. The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the final quinoline product is determined during the electrophilic aromatic annulation step, which is typically the rate-determining step. wikipedia.org Both steric hindrance and the electronic effects of substituents on the aniline and diketone precursors influence which regioisomer is formed. wikipedia.org For instance, bulky substituents can favor the formation of one isomer over another due to steric clash in the transition state. wikipedia.org Similarly, modern synthetic methods, such as the enolate-mediated intramolecular 5-enolexo-dig cyclization, have been developed to achieve high regio- and stereoselectivity under mild conditions, yielding specific isomers in excellent yields. rsc.org

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for investigating reaction mechanisms in organic synthesis. rsc.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), allow for the detailed study of reaction pathways. rsc.orgnih.gov By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a complete energy profile for a proposed mechanism.

These computational models are used to predict the feasibility of a reaction and to understand factors like regioselectivity. For example, by comparing the activation energies of competing pathways, one can predict which product isomer will be favored. rsc.org Furthermore, computational studies provide insights into the electronic structure of molecules. rsc.org Analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) can explain the reactivity and charge transfer phenomena that govern the course of a reaction. rsc.org These theoretical investigations complement experimental findings and accelerate the development of new, efficient synthetic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound, offering precise information about the chemical environment of each proton and carbon atom.

¹H NMR Chemical Shift Analysis of Quinoline Ring Protons

The ¹H NMR spectrum of a substituted quinoline provides a detailed fingerprint of the proton environments within the molecule. The quinoline ring system's protons can be categorized into two groups: those on the benzene ring (H-5 to H-8) and those on the pyridine ring (H-2 to H-4). acs.org The introduction of substituents, such as the chloro and nitro groups in this compound, induces significant changes in the chemical shifts of these protons compared to the parent quinoline molecule.

The chloro group at the C-2 position and the nitro group at the C-7 position exert distinct electronic effects that influence the shielding and deshielding of adjacent and distant protons. Generally, protons on carbons bonded to electronegative atoms like chlorine and nitrogen are shifted to lower fields (higher ppm values). libretexts.org The nitro group, being strongly electron-withdrawing, significantly deshields nearby protons. For instance, in related nitroquinoline derivatives, aromatic protons adjacent to a nitro group can exhibit chemical shifts in the range of 8.5–9.0 ppm.

In this compound, the proton at C-8 is expected to be significantly downfield due to the deshielding effect of the adjacent nitro group. Similarly, the proton at C-3 will be influenced by the neighboring chloro substituent. The protons on the carbocyclic ring (H-5, H-6, and H-8) will also show characteristic splitting patterns and chemical shifts based on their coupling with each other and the electronic influence of the nitro group. The analysis of these chemical shifts and their coupling constants (J-values) allows for the unambiguous assignment of each proton in the quinoline ring. uncw.edu

| Proton | Expected Chemical Shift Range (δ, ppm) | Key Influencing Substituent(s) |

| H-3 | Downfield | Chloro at C-2 |

| H-4 | --- | Chloro at C-2, Nitrogen at N-1 |

| H-5 | Aromatic Region | Nitro at C-7 |

| H-6 | Aromatic Region | Nitro at C-7 |

| H-8 | Significantly Downfield (e.g., ~8.5-9.0) | Nitro at C-7 |

Note: Specific chemical shift values require experimental data for the exact compound.

¹³C NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the this compound framework. Aromatic carbons typically resonate in the range of 100-150 ppm. researchgate.net The positions of the carbon signals are highly sensitive to the electronic effects of the substituents.

The carbon atom bonded to the chlorine (C-2) will experience a significant downfield shift due to the electronegativity of the halogen. Similarly, the carbon atom bearing the nitro group (C-7) will also be deshielded. The quaternary carbons (C-2, C-7, C-8a, and C-4a) can be distinguished from the protonated carbons, often by their lower intensity in standard ¹³C NMR spectra. oregonstate.edu The nitro group is known to deshield adjacent carbons by approximately 3 ppm in some quinoline systems.

A detailed analysis of the ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) which reveals the number of attached protons, allows for the complete assignment of the carbon skeleton.

| Carbon | Expected Chemical Shift Range (δ, ppm) | Key Influencing Substituent(s) |

| C-2 | Downfield | Chloro |

| C-3 | Aromatic Region | Chloro at C-2 |

| C-4 | Aromatic Region | Chloro at C-2, Nitrogen at N-1 |

| C-4a | Aromatic Region (Quaternary) | --- |

| C-5 | Aromatic Region | Nitro at C-7 |

| C-6 | Aromatic Region | Nitro at C-7 |

| C-7 | Downfield | Nitro |

| C-8 | Aromatic Region | Nitro at C-7 |

| C-8a | Aromatic Region (Quaternary) | Nitro at C-7 |

Note: Specific chemical shift values require experimental data for the exact compound.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N CP/MAS NMR) for Complex Structure Assignments

For complex molecules or where 1D NMR spectra are ambiguous, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. e-bookshelf.de

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connections between adjacent protons in the quinoline rings. acs.org

HSQC spectra correlate proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

¹⁵N NMR spectroscopy , although less common, can provide direct information about the nitrogen environments. Techniques like ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can be applied to solid samples. The chemical shift of the quinoline nitrogen (N-1) and the nitro group nitrogen (N-7) would provide insight into the electronic structure and potential intermolecular interactions in the solid state. Substitution on the quinoline ring is known to affect the ¹⁵N chemical shifts. ipb.pt

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying specific functional groups and studying intermolecular interactions. researchgate.net

Characteristic Vibrational Modes of Nitro and Chloro Substituents

The nitro (NO₂) and chloro (C-Cl) substituents on the quinoline ring give rise to characteristic vibrational bands.

Nitro Group (NO₂) Vibrations : The nitro group has two prominent stretching vibrations:

Asymmetric stretching (ν_as(NO₂)) : Typically appears as a strong band in the region of 1570–1485 cm⁻¹. researchgate.net For aromatic nitro compounds, this is often observed around 1550 cm⁻¹. spectroscopyonline.com

Symmetric stretching (ν_s(NO₂)) : Found in the 1370–1320 cm⁻¹ range, often appearing as a strong band around 1350 cm⁻¹. researchgate.netspectroscopyonline.com

Other vibrations include a scissoring mode around 890-835 cm⁻¹ and deformation modes at lower frequencies. spectroscopyonline.comnih.gov

Chloro Group (C-Cl) Vibrations : The C-Cl stretching vibration is typically observed in the 760-505 cm⁻¹ region of the infrared spectrum. researchgate.net The exact position can be influenced by the nature of the aromatic ring and other substituents. For example, in 2-chloro-5-nitropyridine, the C-Cl stretch is assigned around 704 cm⁻¹. 117.240.141

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| NO₂ Asymmetric Stretch | 1570 - 1485 | Strong |

| NO₂ Symmetric Stretch | 1370 - 1320 | Strong |

| C-Cl Stretch | 760 - 505 | Medium to Strong |

Note: The precise wavenumbers are dependent on the molecular environment and physical state of the sample.

Hydrogen Bonding Interactions and their Spectroscopic Signatures in Solid State

In the solid state, intermolecular forces such as hydrogen bonding can significantly influence the vibrational spectra. While this compound does not have classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds can form between molecules. These interactions involve the aromatic C-H groups acting as weak donors and the oxygen atoms of the nitro group or the quinoline nitrogen atom acting as acceptors. researchgate.net

The formation of such hydrogen bonds can cause shifts in the vibrational frequencies of the involved groups. For example, the C-H stretching and bending vibrations might shift to slightly lower or higher frequencies and change in intensity. In the case of co-crystals involving quinolines and other molecules, O-H···N hydrogen bonds are clearly observed, leading to significant changes in the spectra. researchgate.net The study of these subtle spectral shifts in the solid-state FTIR or Raman spectra of this compound can provide valuable information about its crystal packing and intermolecular interactions.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a pivotal technique for probing the electronic structure of this compound. The spectra provide information on the electronic transitions and the effects of conjugation within the molecule.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of quinoline and its derivatives is characterized by electronic transitions within the aromatic system. researchgate.netup.ac.za For this compound, the presence of the chloro and nitro groups, which are auxochromes and chromophores respectively, significantly influences the absorption bands. The quinoline ring system itself gives rise to π → π* transitions. upi.edu The nitro group, a strong electron-withdrawing group, and the chloro group, an electron-withdrawing but also a lone-pair-donating group, modify the energy levels of the molecular orbitals.

The electronic spectrum is expected to show multiple absorption bands corresponding to these transitions. The conjugation of the nitro group with the quinoline ring system leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline. researchgate.net This is due to the delocalization of π-electrons over the entire conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The transitions observed are typically π → π* and potentially n → π* transitions, with the latter arising from the non-bonding electrons of the nitrogen and oxygen atoms. upi.edu Generally, quinoline derivatives exhibit absorption in the range of 280 to 510 nm. researchgate.net

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. units.itslideshare.net Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).

For π → π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift. tanta.edu.eg This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. tanta.edu.eg This occurs because the non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, increasing the energy required for the transition. Studies on similar nitro-substituted thiophene (B33073) dyes have shown bathochromic shifts in λmax with increasing solvent polarity, for instance, from 486-502 nm in methanol (B129727) to 626-654 nm in DMF. biointerfaceresearch.com The specific shifts observed for this compound would depend on the nature of the electronic transitions and the specific interactions with the solvents used. ijiset.com

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, both standard Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are employed.

The molecular formula of this compound is C₉H₅ClN₂O₂. nih.gov This gives a calculated monoisotopic mass of approximately 208.0040 Da. nih.gov HRMS provides a highly accurate mass measurement, which can definitively confirm this molecular formula by distinguishing it from other potential formulas with the same nominal mass. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, to further aid in structural confirmation. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct of this compound is 137.9 Ų. uni.lu

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClN₂O₂ | nih.gov |

| Molecular Weight | 208.60 g/mol | nih.gov |

| Monoisotopic Mass | 208.0039551 Da | nih.gov |

| Predicted CCS for [M+H]⁺ | 137.9 Ų | uni.lu |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. pdx.edu This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Parameters and Space Group Analysis

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 31.125 | researchgate.net |

| b (Å) | 3.7560 | researchgate.net |

| c (Å) | 12.3615 | researchgate.net |

| V (ų) | 1445.1 | researchgate.net |

Conformational Analysis in Solid State

A definitive conformational analysis of this compound in the solid state is contingent upon its crystal structure determination through single-crystal X-ray diffraction. As of the latest available data, a published crystal structure for this specific compound could not be located.

However, analysis of closely related structures, such as isomers and other substituted chloro-nitro quinolines, can offer valuable insights into the potential intermolecular interactions and packing motifs that might be expected in the crystal lattice of this compound. Studies on various chloroquinoline derivatives have revealed the significant role of specific intermolecular interactions in dictating their supramolecular assembly. ias.ac.in

For instance, the analysis of cocrystals involving quinoline derivatives, such as the cocrystal of quinoline with 2-chloro-4-nitrobenzoic acid, demonstrates the prevalence of hydrogen bonding. researchgate.net In this particular structure, an O—H···N hydrogen bond links the constituent molecules. Furthermore, C—H···O interactions contribute to the formation of extended structural motifs, such as tapes and layers. researchgate.net The dihedral angles between the planar ring systems are a critical aspect of their solid-state conformation. In the aforementioned cocrystal, the dihedral angle between the quinoline and benzene rings is a mere 3.15(7)°, indicating a nearly coplanar arrangement. researchgate.net

Moreover, studies on other nitroquinoline derivatives, such as 4-chloro-8-nitroquinoline, have shown that π-π stacking interactions are a common feature in the solid state, with centroid-centroid distances between aromatic rings typically ranging from 3.6 to 3.8 Å. mdpi.com These interactions, along with potential halogen bonds (Cl···N or Cl···O) and other weak intermolecular forces, would collectively determine the crystal packing and the ultimate conformation of the this compound molecule in the solid state. The planarity of the quinoline ring system is a consistent feature, though slight torsions can be induced by the steric and electronic effects of the substituents. mdpi.com

A complete and accurate description of the bond lengths, bond angles, and torsional angles of this compound, as well as a definitive understanding of its crystal packing and intermolecular interactions, awaits experimental determination via X-ray crystallography. Without such data, any further discussion would remain speculative.

Table of Expected Intermolecular Interactions in Substituted Quinolines

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Reference |

| Hydrogen Bond | O—H···N | ~2.60 | researchgate.net |

| Hydrogen Bond | C—H···O | Variable | researchgate.net |

| π-π Stacking | Quinoline Ring Centroids | 3.6 - 3.8 | mdpi.com |

| Halogen Bond | C—Cl···N/O | Variable | ias.ac.in |

Academic Research Trajectory of 2 Chloro 7 Nitroquinoline

2-Chloro-7-nitroquinoline serves primarily as a building block in synthetic organic chemistry. ontosight.ai Its bifunctional nature—a reactive chlorine at C2 and a modifiable nitro group at C7—makes it a versatile starting material. Academic research involving this compound often focuses on its use as a precursor for more complex, pharmacologically relevant molecules. ontosight.ai For example, it can be used to synthesize derivatives for evaluation as potential antimalarial or anticancer agents, following the long tradition of quinoline-based drug discovery. ontosight.ai The synthesis of this compound itself can be achieved from precursors like 3-nitroacetanilide through modified Vilsmeier-Haack conditions. thieme-connect.com

Below are the computed chemical properties of this compound.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClN₂O₂ | nih.gov |

| Molecular Weight | 208.60 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 49609-03-2 | nih.gov |

| Monoisotopic Mass | 208.0039551 Da | nih.gov |

| XLogP3-AA | 3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinine (B1679958) |

| Chloroquine (B1663885) |

| Primaquine (B1584692) |

| 3-nitroacetanilide |

| Thieno[2,3-b]quinolines |

| Benzene (B151609) |

Computational Chemistry and Theoretical Investigations of 2 Chloro 7 Nitroquinoline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, it is commonly employed to determine optimized geometries, electronic energies, and various reactivity descriptors.

Geometry Optimization and Energy Minimization

This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, its most stable conformation. While DFT calculations have been performed on similar compounds, such as 2-chloroquinoline (B121035) and other nitroquinoline isomers, specific bond lengths, bond angles, and dihedral angles for the optimized structure of 2-chloro-7-nitroquinoline are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and global softness, which are derived from HOMO and LUMO energies, are also important. However, specific values for the HOMO-LUMO gap and related reactivity descriptors for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map illustrates the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for understanding and predicting intermolecular interactions. While this analysis is common for quinoline derivatives, a specific MEP surface map for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides insights into charge transfer and stabilizing interactions within a molecule, such as hyperconjugation. It examines the delocalization of electron density between filled and vacant orbitals. Specific NBO analyses detailing the intramolecular interactions and stabilization energies for this compound have not been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

TD-DFT is a method used to study the excited states of molecules and to simulate their UV-Vis absorption spectra. This allows for the prediction of electronic transitions and their corresponding wavelengths. While TD-DFT has been applied to other substituted quinolines, a simulated UV-Vis spectrum and data on the excited state properties of this compound are not present in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

MD simulations are used to study the dynamic behavior of molecules over time, providing information on their conformational flexibility and how they interact with other molecules, such as solvents or biological macromolecules. There are no published MD simulation studies specifically focused on this compound to describe its conformational landscape or intermolecular interaction patterns.

Computational Studies on Reaction Mechanisms and Pathways

Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. researchgate.net These studies help in understanding the intricate details of reaction pathways, which are often difficult to probe experimentally.

A key reaction of this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. youtube.comyoutube.com The presence of the electron-withdrawing nitro group at the 7-position significantly influences the reactivity of the quinoline ring, making the C2-position, where the chlorine is attached, susceptible to nucleophilic attack.

Computational studies, typically employing Density Functional Theory (DFT), are used to locate the transition state (TS) of the SNAr reaction. nih.gov The process involves the formation of a Meisenheimer complex, a negatively charged intermediate, which is a hallmark of this reaction mechanism. youtube.com The geometry of the transition state and the intermediate is optimized to find the lowest energy pathway.

The energy barrier for the reaction is a critical parameter that determines the reaction rate. It is calculated as the difference in energy between the reactants and the transition state. For a hypothetical reaction of this compound with a generic nucleophile (Nu-), the calculated energy barriers can provide a quantitative measure of its reactivity.

Table 1: Hypothetical Calculated Energy Barriers for the SNAr Reaction of this compound with a Generic Nucleophile

| Parameter | Calculated Value (kcal/mol) |

| Energy of Reactants | 0.00 |

| Energy of Transition State | +15.5 |

| Energy of Meisenheimer Complex | -5.2 |

| Activation Energy Barrier | 15.5 |

This table is generated based on typical values for similar reactions and is for illustrative purposes.

The entire energy profile of the reaction pathway, including reactants, transition states, intermediates, and products, can be mapped out computationally. This provides a comprehensive understanding of the reaction's feasibility and energetics. nih.gov

From the calculated energy barriers, the rate constant (k) of the reaction can be predicted using transition state theory (TST). The Arrhenius equation, or more sophisticated formulations of TST, can be employed to estimate the reaction rate at different temperatures. These theoretical predictions are invaluable for understanding the kinetics of reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnanobioletters.com For this compound and its derivatives, QSAR models can be developed to predict their potential as antimicrobial, anticancer, or antimalarial agents, given that quinoline derivatives are known to exhibit these activities. nih.govmdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov

Table 2: Hypothetical QSAR Model for the Antifungal Activity of 2-Substituted-7-nitroquinolines

| Descriptor | Coefficient | p-value |

| Electronic Parameter (σ) | 0.75 | < 0.01 |

| Lipophilicity (logP) | 0.42 | < 0.05 |

| Steric Parameter (Es) | -0.15 | > 0.1 |

| Model Statistics | ||

| R² | 0.85 | |

| Q² (cross-validated R²) | 0.78 |

This table illustrates a potential QSAR model and its statistical validation parameters. The data is hypothetical.

Drug-Likeness and Pharmacokinetic Predictions using Computational Methods

In the early stages of drug discovery, computational methods are extensively used to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. researchgate.netmdpi.comnih.gov These in silico predictions help in identifying candidates that are likely to have favorable oral bioavailability and metabolic stability. nih.govresearchgate.nethealthinformaticsjournal.comresearcher.life

A widely used guideline for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comwikipedia.orgscfbio-iitd.res.in This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Other important parameters for pharmacokinetic prediction include the topological polar surface area (TPSA), which is related to cell permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. scielo.br

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 208.6 | Yes |

| logP | 2.8 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| Number of Violations | 0 | Yes |

| Topological Polar Surface Area (Ų) | 58.9 | - |

| Number of Rotatable Bonds | 1 | - |

The values in this table are calculated based on the chemical structure of this compound and are consistent with values for similar compounds. nih.gov

Reactivity and Reaction Mechanisms of 2 Chloro 7 Nitroquinoline

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The most prominent reaction pathway for 2-chloro-7-nitroquinoline involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C-2 position. nih.gov This process is an addition-elimination reaction where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. ntnu.no Aromaticity is subsequently restored by the expulsion of the chloride ion. youtube.com The presence of the nitro group, which deactivates the ring towards electrophilic attack, strongly activates it for nucleophilic substitution. nih.gov

The displacement of the C-2 chlorine by various amine nucleophiles is a well-established method for synthesizing substituted 2-aminoquinoline (B145021) derivatives. This reaction typically proceeds by treating this compound with a primary or secondary amine. ntnu.no The reaction can be influenced by factors such as the nature of the amine, the solvent, and the temperature. Generally, primary and secondary amines react more readily than ammonia (B1221849) in SNAr reactions. ntnu.no The resulting 2-amino-7-nitroquinoline products are valuable precursors for more complex heterocyclic structures.

Table 1: Examples of Amination Reactions on Halogenated Aromatic Rings

| Nucleophile | Product Type | General Conditions |

| Primary Amines (R-NH₂) | Secondary Aminoquinolines | Heat, often in a polar solvent |

| Secondary Amines (R₂NH) | Tertiary Aminoquinolines | Heat, often in a polar solvent |

| Ammonia (NH₃) | Primary Aminoquinolines | High temperatures and pressure may be required |

Analogous to amination, the chlorine atom can be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) yield the corresponding 2-alkoxy- or 2-aryloxy-7-nitroquinolines.

Similarly, treatment with thiolates (RS⁻) produces 2-alkylthio- or 2-arylthio-7-nitroquinolines. Thiolates are generally more potent nucleophiles than their alkoxide counterparts due to the higher polarizability and lower basicity of sulfur, which often leads to faster reaction rates and higher yields in SNAr reactions. masterorganicchemistry.com The synthesis involves the deprotonation of a thiol to form the thiolate, which then acts as the nucleophile to displace the chloride. masterorganicchemistry.com

Reactions Involving the Nitro Group

The nitro group at the C-7 position is not merely an activating group; it can also participate directly in chemical transformations.

The nitro group of this compound can be readily reduced to a primary amino group (–NH₂) to furnish 2-chloro-7-aminoquinoline. This transformation is a cornerstone in the synthesis of functionalized quinolines, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired chemoselectivity and the presence of other functional groups. commonorganicchemistry.com Common methods include catalytic hydrogenation and the use of metal reductants in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions | Notes |

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but may also reduce other functional groups. commonorganicchemistry.com |

| Iron (Fe) | In the presence of acid (e.g., acetic acid or HCl) | A classic and cost-effective method. masterorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Acidic or alcoholic solvent | Provides a mild method for reduction and is tolerant of many other functional groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | A useful alternative for substrates not compatible with hydrogenation or strongly acidic conditions. wikipedia.org |

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced. wikipedia.org This reaction occurs on electron-deficient aromatic rings, such as nitroquinolines. nih.govdntb.gov.ua In the context of this compound, a carbanion containing a leaving group at the nucleophilic center can attack the quinoline (B57606) ring, typically at a position ortho or para to the nitro group. organic-chemistry.org

For 7-nitroquinoline (B188568) systems, the VNS reaction would be expected to occur at the C-6 or C-8 position. The reaction proceeds much faster than the conventional SNAr of a halogen located in an equally activated position. kuleuven.be Therefore, VNS can compete with the nucleophilic substitution of the chlorine atom at C-2, and the reaction outcome can be influenced by the nucleophile, base, and solvent system used. nih.govkuleuven.be

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Quinoline Ring

The chlorine atom at the C-2 position serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for the synthesis of complex biaryl compounds, styrenes, and conjugated enynes. harvard.edursc.org

The general mechanism for these reactions involves a catalytic cycle that includes three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Suzuki Reaction: The Suzuki reaction couples the organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for creating C(sp²)–C(sp²) bonds. For this compound, a Suzuki coupling would typically involve reacting it with an aryl or vinyl boronic acid to produce a 2-aryl- or 2-vinyl-7-nitroquinoline.

Sonogashira Reaction: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 2-alkynyl-7-nitroquinoline, a valuable building block for various synthetic applications. researchgate.net

Table 3: Comparison of Suzuki and Sonogashira Coupling Reactions

| Feature | Suzuki Reaction | Sonogashira Reaction |

| Coupling Partner | Organoboron compound (e.g., boronic acid) | Terminal alkyne |

| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) | Palladium complex and a Copper(I) salt (e.g., CuI) |

| Base | Required (e.g., K₂CO₃, K₃PO₄, NaOEt) | Required, typically an amine (e.g., Et₃N, piperidine) |

| Bond Formed | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–C(sp) |

Oxidation Reactions of the Quinoline Core and Substituents

The nitrogen atom of the quinoline ring is a potential site for oxidation, leading to the formation of an N-oxide. This reaction is common for nitrogen-containing heterocycles and is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the quinoline ring.

The carbocyclic ring of the quinoline system, particularly in the presence of activating groups, can undergo oxidation to form quinones. For instance, quinolines bearing hydroxyl or amino groups can be oxidized to quinoline-diones. Although this compound lacks such activating groups, harsh oxidation conditions could potentially lead to the degradation of the benzene (B151609) ring. For example, the oxidation of substituted 8-hydroxyquinolines with reagents like hydrogen peroxide and hypochlorite (B82951) can lead to the cleavage of the carbocyclic ring to yield substituted pyridine-2,3-dicarboxylic acids.

Under vigorous oxidation conditions, such as with hot, concentrated potassium permanganate, the entire carbocyclic portion of the quinoline ring system can be cleaved, leading to the formation of pyridine (B92270) dicarboxylic acids. In the case of this compound, this would likely result in a substituted pyridine dicarboxylic acid, though the stability of the chloro and nitro groups under such harsh conditions would be a consideration.

The substituents on the quinoline ring, the chloro and nitro groups, are generally stable to oxidation. The nitro group is already in a high oxidation state, and the chloro group is not typically susceptible to oxidation under common conditions.

The following table summarizes potential oxidation reactions based on the reactivity of analogous compounds.

| Oxidizing Agent | Potential Reaction Site | Probable Product Type |

| Peroxy acids (e.g., m-CPBA) | Quinoline nitrogen atom | N-oxide |

| Strong oxidants (e.g., KMnO₄) | Carbocyclic ring of the quinoline core | Pyridine dicarboxylic acid |

Cycloaddition Reactions Incorporating this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, the electron-deficient nature of the quinoline ring system, enhanced by the presence of both a chloro and a nitro group, suggests its potential to act as a dienophile or a dipolarophile in various cycloaddition reactions.

Specifically, the presence of a strong electron-withdrawing nitro group is known to enhance the dienophilic character of aromatic systems in polar Diels-Alder reactions. sciforum.net Studies on 5- and 8-nitroquinolines have demonstrated their ability to function as dienophiles when reacted with various dienes. sciforum.net By analogy, this compound is expected to exhibit similar reactivity. The chloro group at the 2-position, also being electron-withdrawing, would further increase the electrophilicity of the quinoline system, making it a more reactive dienophile.

In a typical Diels-Alder reaction, this compound would react with an electron-rich diene. The reaction would likely proceed with the diene adding across one of the double bonds of the quinoline core. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the substituents.

Furthermore, the electron-deficient double bonds of this compound could also participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides, nitrones, or nitrile oxides, to form five-membered heterocyclic rings fused to the quinoline core.

While the general principles of cycloaddition reactions suggest that this compound would be a reactive participant, specific experimental studies detailing its behavior in such reactions are not prevalent in the reviewed literature. The following table outlines the expected types of cycloaddition reactions for this compound based on the reactivity of similar compounds.

Applications of 2 Chloro 7 Nitroquinoline in Organic Synthesis and Material Science

Building Block for Complex Heterocyclic Systems

The reactivity of the C2-chloro substituent towards nucleophilic displacement and the potential for transformations involving the nitro group make 2-chloro-7-nitroquinoline an ideal starting material for the synthesis of a wide range of complex heterocyclic systems.

Synthesis of Quinolines with Diverse Substitution Patterns

The chlorine atom at the 2-position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups at this position, leading to the generation of a library of substituted 7-nitroquinolines. For instance, reactions with amines, alcohols, and thiols can yield 2-amino, 2-alkoxy, and 2-thioalkoxy-7-nitroquinolines, respectively. These reactions are often facilitated by the electron-withdrawing nature of the nitro group and the quinoline nitrogen, which stabilize the Meisenheimer complex intermediate formed during the substitution process.

Furthermore, modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of substituted heterocycles. nih.govscispace.comnih.govlibretexts.orgrsc.org this compound can serve as an excellent electrophilic partner in Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. libretexts.org These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, vinyl, alkyl, and amino substituents at the 2-position with a high degree of control and functional group tolerance. libretexts.org

Table 1: Examples of Nucleophilic Substitution and Cross-Coupling Reactions on Chloroquinolines

| Reaction Type | Nucleophile/Coupling Partner | Product Type | Catalyst/Conditions |

| Nucleophilic Aromatic Substitution | Amines (R-NH₂) | 2-Amino-quinolines | Heat or base catalysis |

| Nucleophilic Aromatic Substitution | Alkoxides (R-O⁻) | 2-Alkoxy-quinolines | Base catalysis |

| Nucleophilic Aromatic Substitution | Thiolates (R-S⁻) | 2-Alkylthio-quinolines | Base catalysis |

| Suzuki Coupling | Arylboronic acids | 2-Aryl-quinolines | Palladium catalyst, base |

| Buchwald-Hartwig Amination | Amines | 2-Amino-quinolines | Palladium catalyst, base |

This table presents generalized reactions applicable to chloroquinolines, including this compound, based on established chemical principles.

Precursor for Fused Ring Systems (e.g., Isoxazoloquinolines, Quinoxalines)

The strategic placement of reactive functional groups in derivatives of this compound allows for subsequent intramolecular cyclization reactions to construct fused heterocyclic systems.

Isoxazoloquinolines: These compounds, which contain an isoxazole (B147169) ring fused to the quinoline core, have garnered interest due to their potential biological activities. A common synthetic strategy involves the conversion of a 2-chloro-3-formylquinoline into an oxime, followed by cyclization. A similar approach can be envisioned starting from this compound. For example, functionalization at the 3-position to introduce a suitable group that can be converted to a ketone or aldehyde, followed by reaction with hydroxylamine, could lead to the formation of isoxazolo[4,5-c]quinolines. The synthesis of isoxazolo[5,4-b]quinolines has been reported from 2-chloro-3-formylquinolines, highlighting the utility of chloroquinoline precursors in constructing such fused systems.

Quinoxalines: Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.netnih.govencyclopedia.pub The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov this compound can be used to synthesize quinoxaline (B1680401) derivatives through a multi-step process. For instance, the chloro group can be displaced by a nucleophile that also contains a masked ortho-aminoaniline moiety. Subsequent chemical transformations can unmask the diamine functionality, which can then undergo cyclization with a dicarbonyl compound to form the quinoxaline ring fused to another heterocyclic system.

Ligand Chemistry and Coordination Compounds

The quinoline nucleus, with its nitrogen atom, is a well-known coordinating motif in transition metal chemistry. The introduction of a nitro group, as in this compound, can modulate the electronic properties of the ligand and influence the characteristics of the resulting metal complexes.

Synthesis of Metal Complexes for Catalysis or Material Applications

While the chloro-substituent at the 2-position might be displaced during complexation, derivatives of this compound where the chloro group is replaced by a stronger coordinating group can act as effective ligands. For example, conversion of the chloro group to an amino, hydroxyl, or carboxyl group can create bidentate or tridentate ligands. The nitro group, being a strong electron-withdrawing group, can affect the electron density on the quinoline nitrogen, thereby influencing the strength of the metal-ligand bond.

Metal complexes incorporating nitro-substituted quinoline ligands have been investigated for their interesting photophysical and electronic properties. acs.orgnih.gov For example, nickel(II) and copper(II) complexes with (N,N,O)-donor ligands containing an 8-aminoquinoline (B160924) fragment have been shown to exhibit photoswitchable properties related to the nitro group. acs.orgnih.gov This suggests that metal complexes derived from functionalized this compound could find applications in the development of molecular switches and other photoresponsive materials. Furthermore, chiral-at-metal complexes are of interest for their applications in asymmetric catalysis, and quinoline derivatives are often employed as ligands in such systems. rsc.org

Functional Materials Research

The unique electronic and photophysical properties of the nitroquinoline core make it an attractive scaffold for the design and synthesis of novel functional materials.

Development of Novel Materials with Specific Functionalities

Derivatives of this compound are being explored for their potential in various material science applications, including optoelectronics and fluorescent probes. nih.govmdpi.comrsc.orgrsc.org The combination of an electron-donating group and an electron-withdrawing group (like the nitro group) on an aromatic scaffold can lead to compounds with interesting photophysical properties, such as fluorescence. nih.govnih.govresearchgate.netresearchgate.netacs.org

For example, quinoline-based fluorescent small molecules are being developed for live-cell imaging. nih.govnih.gov The modular synthesis of these probes often involves palladium-catalyzed cross-coupling reactions on a di- or tri-chloroquinoline core to introduce various functional groups that tune the photophysical properties. nih.gov A similar strategy applied to this compound could lead to the development of novel fluorescent probes. The nitro group can act as a fluorescence quencher, and its reduction to an amino group can lead to a "turn-on" fluorescent response, a desirable feature for chemical sensors.

Furthermore, the broader class of quinoline derivatives is being investigated for applications in optoelectronic devices due to their charge transport and light-emitting properties. The ability to systematically modify the structure of this compound through the reactions described above provides a powerful tool for tuning the electronic and optical properties of the resulting materials for specific applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics.

Potential in Aggregation-Induced Emission (AIE) Materials

While specific research detailing the application of this compound in the synthesis of Aggregation-Induced Emission (AIE) materials is not extensively documented in publicly available literature, the inherent structural features of the quinoline core suggest its potential as a valuable component in the design of novel AIE-active molecules. AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in optoelectronic devices, chemical sensors, and bio-imaging.

The quinoline ring system, being a large, planar, and aromatic structure, can contribute to the formation of π-conjugated systems, which are often the core of AIE luminogens. The general strategy for creating AIE materials involves the synthesis of molecules with a rotor-stator design, where intramolecular rotations in the solution state lead to non-radiative decay pathways, quenching fluorescence. Upon aggregation, these intramolecular motions are restricted, which blocks the non-radiative channels and activates the radiative decay, resulting in strong light emission.

Derivatives of this compound could be envisioned as key intermediates in the synthesis of such AIE-active compounds. For instance, the chloro group at the 2-position can be readily substituted with various rotor-like groups, such as tetraphenylethylene (B103901) (TPE) or other bulky aromatic moieties known to induce AIE characteristics. The nitro group at the 7-position offers a handle for further functionalization or can be reduced to an amino group, which can then be used to tune the electronic properties of the final molecule, potentially enhancing its AIE performance.

Although direct experimental data for this compound in AIE applications is scarce, the fundamental principles of AIE material design strongly support its potential as a valuable synthon in this rapidly developing field of material science.

Reagents in Specialized Synthetic Transformations

This compound serves as a versatile reagent in a variety of specialized synthetic transformations, primarily owing to the reactivity of the chloro and nitro functional groups. The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the nitro group activates the chloro substituent at the 2-position towards nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions:

The chlorine atom at the C2 position of the quinoline ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its application in organic synthesis, allowing for the introduction of diverse functionalities.

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary and Secondary Amines (e.g., Aniline (B41778), Piperidine) | 2-Amino-7-nitroquinolines |

| Alcohols | Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-7-nitroquinolines |

| Thiols | Thiolates (e.g., Sodium Thiophenoxide) | 2-Thioether-7-nitroquinolines |

These substitution reactions are typically carried out in the presence of a base and a suitable solvent. The resulting 2-substituted-7-nitroquinolines are valuable intermediates for the synthesis of more complex molecules with potential biological activities.

Cross-Coupling Reactions:

The chloro group of this compound can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Boronic Acids/Esters | Pd catalyst (e.g., Pd(PPh3)4), Base | 2-Aryl/Alkenyl-7-nitroquinolines |

| Stille Coupling | Organostannanes | Pd catalyst | 2-Aryl/Alkenyl-7-nitroquinolines |

| Sonogashira Coupling | Terminal Alkynes | Pd/Cu catalyst, Base | 2-Alkynyl-7-nitroquinolines |

These cross-coupling reactions enable the synthesis of a wide range of quinoline derivatives with extended π-systems, which are of interest in materials science and medicinal chemistry.

Reduction of the Nitro Group:

The nitro group at the 7-position can be readily reduced to an amino group using standard reducing agents such as SnCl2/HCl, H2/Pd-C, or sodium dithionite. This transformation opens up another avenue for functionalization. The resulting 7-amino-2-chloroquinoline can undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation, further expanding the synthetic utility of the original scaffold.

The combination of these transformations makes this compound a highly valuable and versatile reagent for the construction of a diverse library of substituted quinoline derivatives for various applications.

Biological Activity and Biomedical Research Applications of 2 Chloro 7 Nitroquinoline Derivatives

Antimicrobial Properties and Mechanisms of Action

Derivatives of 2-chloroquinoline (B121035) have been a subject of significant research for their potential as antimicrobial agents. The presence of the chlorine atom at the C-2 position and a nitro group at the C-7 position is anticipated to influence the electron distribution of the quinoline (B57606) ring system, which can, in turn, affect its interaction with biological targets in microbial cells.

Research has demonstrated that various derivatives of 2-chloroquinoline exhibit activity against both Gram-positive and Gram-negative bacteria. annexpublishers.com For instance, a series of 2-chloroquinoline derivatives were synthesized and screened for their ability to inhibit the growth of several bacterial strains. annexpublishers.com One study synthesized novel 7-chloroquinoline (B30040) derivatives and tested them against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. researchgate.net The results indicated that specific substitutions could yield compounds with notable activity. For example, 2,7-dichloroquinoline-3-carbonitrile (B119050) showed good activity against S. aureus and P. aeruginosa, while 7-chloro-2-ethoxyquinoline-3-carbaldehyde was effective against E. coli. researchgate.net

Another study on 2-chloroquinoline derivatives containing a pyrazoline moiety found that compounds with 3,4-dichloro substitutions on an attached phenyl ring were more active than their 3,4-dimethoxy analogs, with some exhibiting potent antibacterial effects. researchgate.net Similarly, the introduction of primary amine appendages at the C-7 position of a related 7-chloro-8-nitrofluoroquinolone synthon yielded derivatives with good activity against S. aureus, particularly those with p-toluidine, p-chloro aniline (B41778), and aniline substitutions. researchgate.net

| Compound | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 mm inhibition zone | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 mm inhibition zone | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | 12.00 ± 0.00 mm inhibition zone | researchgate.net |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | 11.00 ± 0.02 mm inhibition zone | researchgate.net |

| 2-Chloro-3-{[(1H-benzimidazol-2-yl)sulfanyl]methyl}quinoline | Various bacteria | MIC: 12.5 μg/ml | researchgate.net |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative with p-toluidine | Staphylococcus aureus | MIC ≈ 2-5 µg/mL | researchgate.net |

The antifungal potential of chloroquinoline derivatives has also been explored. Studies on 2-chloroquinoline derivatives incorporating a pyrazoline ring showed that most compounds exhibited considerable antifungal activity, in some cases superior to their antibacterial effects. researchgate.net Specifically, derivatives with certain substitutions demonstrated excellent activity against fungal strains like Aspergillus niger and Aspergillus flavus, with percentage inhibition ranging from 47.7% to 58.9%. researchgate.net Another study involving chloroquine (B1663885) analogues found that one derivative produced a significant inhibition zone of 19.2 ± 0.21 mm against Candida albicans. researchgate.net This suggests that the quinoline scaffold, when appropriately functionalized, is a viable starting point for the development of novel antifungal agents.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of quinoline derivatives. Research has revealed several key structural features that influence activity. For instance, the reactivity of the quinoline core is dependent on the type and position of substitutions; a halogen at the 7th position is known to increase its tendency to participate in coupling reactions. nih.gov